A Comprehensive Guide to the Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde from Veratraldehyde
A Comprehensive Guide to the Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde from Veratraldehyde
This technical guide provides a detailed exploration of the synthetic pathway for converting veratraldehyde (3,4-dimethoxybenzaldehyde) into 5-hydroxy-4-methoxy-2-nitrobenzaldehyde. This molecule serves as a valuable intermediate in the development of various pharmaceutical compounds and fine chemicals. The synthesis is a compelling case study in electrophilic aromatic substitution and regioselective demethylation, offering insights applicable to complex organic synthesis. This document is intended for researchers, chemists, and professionals in drug development, providing both theoretical understanding and practical, field-proven protocols.
Strategic Overview: A Two-Step Synthetic Approach
The conversion of veratraldehyde to the target compound is efficiently achieved through a two-step process. This strategy is predicated on the electronic properties of the starting material and the intermediate, which guide the regiochemical outcomes of each transformation.
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Step 1: Electrophilic Nitration. The process begins with the nitration of the veratraldehyde aromatic ring. The electron-donating methoxy groups strongly influence the position of the incoming nitro group, directing it to an ortho position, yielding 4,5-dimethoxy-2-nitrobenzaldehyde (also known as 6-nitroveratraldehyde).
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Step 2: Regioselective Demethylation. The subsequent and most critical step involves the selective removal of the methyl group from the methoxy substituent at the C-5 position. This is accomplished using a specialized demethylation procedure that preserves the C-4 methoxy group, resulting in the final product, 5-hydroxy-4-methoxy-2-nitrobenzaldehyde.
The entire workflow is designed to maximize yield and purity while maintaining operational safety.
Caption: Overall synthetic workflow from veratraldehyde.
Step 1: Nitration of Veratraldehyde
Mechanistic Rationale & Regioselectivity
The nitration of veratraldehyde is a classic example of electrophilic aromatic substitution. The benzene ring is activated by two electron-donating methoxy (-OCH₃) groups and deactivated by the electron-withdrawing aldehyde (-CHO) group.
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Directing Effects: The methoxy groups are powerful ortho, para-directing activators. The aldehyde group is a meta-directing deactivator. The position of nitration is determined by the cumulative effect of these substituents. The C-2 and C-6 positions are most activated by the methoxy groups.
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Causality of Experimental Choice: Nitration is directed to the C-6 position (which becomes the C-2 position in the product, 4,5-dimethoxy-2-nitrobenzaldehyde) due to the strong activating effect of the adjacent methoxy groups. Performing the reaction at a reduced temperature (18–22°C) is critical to control the highly exothermic nature of the nitration, preventing over-nitration and oxidative side reactions that can degrade the aldehyde functionality.[1] The use of nitric acid alone, without sulfuric acid, is sufficient for this activated system and avoids the harsher conditions of a mixed-acid nitration.[1][2]
Caption: Reaction scheme for the nitration of veratraldehyde.
Detailed Experimental Protocol
This protocol is adapted from the robust procedure outlined in Organic Syntheses.[1]
Critical Note: The product, 4,5-dimethoxy-2-nitrobenzaldehyde, is highly sensitive to light. All procedures following its formation should be conducted in semi-darkness or with apparatus protected from light (e.g., wrapped in aluminum foil).[1]
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Apparatus Setup: In a fume hood, place a 1-L wide-mouth Erlenmeyer flask inside a larger water bath. Equip the flask with a mechanical stirrer.
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Reagent Preparation: Add 350 mL of nitric acid (specific gravity 1.4) to the flask and cool the surrounding water bath to approximately 15°C.
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Reaction: Crush 70 g (0.42 mole) of veratraldehyde into small grains. Begin stirring the nitric acid and add the crushed veratraldehyde in small portions over a period of about 1 hour.
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Temperature Control: Monitor the internal temperature of the reaction mixture closely, maintaining it between 18°C and 22°C. Use ice cubes in the outer bath as needed to manage the exotherm.[1]
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Reaction Completion: After all the veratraldehyde has been added, continue stirring for an additional 10 minutes.
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Product Precipitation: Pour the reaction mixture into 4 L of vigorously agitated cold water in an opaque container. This will cause the crude product to precipitate.
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Isolation: Filter the yellow precipitate using a large Büchner funnel. Resuspend the filter cake in 2 L of cold water, stir for several minutes, and filter again to wash away residual acid.
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Purification: The crude, damp product can be recrystallized directly. Dissolve it in 2 L of boiling 95% ethanol. Allow the solution to cool and stand overnight. The product will crystallize. Filter the purified solid, concentrate the mother liquor to obtain a second crop, and dry the combined solids in a vacuum oven at 50°C.
Data Summary: Nitration
| Parameter | Value | Reference |
| Starting Material | Veratraldehyde | [1] |
| Reagent | Nitric Acid (sp. gr. 1.4) | [1] |
| Temperature | 18–22 °C | [1] |
| Reaction Time | ~1 hour addition, 10 min stir | [1] |
| Typical Yield | 73–79% | [1] |
| Product Name | 4,5-Dimethoxy-2-nitrobenzaldehyde | [3][4] |
| CAS Number | 20357-25-9 | [3] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 132–133 °C (after recrystallization) | [1] |
Step 2: Selective Demethylation
Mechanistic Rationale & Regioselectivity
The selective cleavage of the C-5 methoxy ether is the most nuanced step of this synthesis. General demethylating agents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) often lack the required regioselectivity.[5] A specialized method using concentrated sulfuric acid with methionine as an additive provides a path to the desired product.[6]
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Causality of Reagent Choice: The mechanism is thought to involve the formation of a multi-point hydrogen-bonded complex between the substrate, methionine, and sulfuric acid. This complexation may preferentially expose the C-5 methoxy group to nucleophilic attack by the methionine sulfur atom or hydrolysis, leading to its cleavage over the C-4 methoxy group. The precise mechanism involves the formation of an intermediate that facilitates the removal of the methyl group.[6] This approach is a prime example of using a biomolecule to influence the selectivity of a classical organic reaction.
Caption: Reaction scheme for selective demethylation.
Detailed Experimental Protocol
This protocol is based on the methodology reported for the synthesis of 5-hydroxy-4-methoxy-2-nitrobenzaldehyde.[6]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 4,5-dimethoxy-2-nitrobenzaldehyde and a molar equivalent of L-methionine.
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Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid to the mixture with continuous stirring.
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Reaction: Allow the reaction to proceed, monitoring its progress via Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will precipitate the crude product.
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Isolation & Extraction: If the product precipitates as a solid, it can be collected by vacuum filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate).
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Washing: Wash the organic extracts with water and then with a saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with brine.
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Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid should be purified by column chromatography or recrystallization to yield the pure final product.
Data Summary: Demethylation
| Parameter | Value | Reference |
| Starting Material | 4,5-Dimethoxy-2-nitrobenzaldehyde | [6] |
| Reagents | Concentrated H₂SO₄, L-Methionine | [6] |
| Key Feature | Selective cleavage of C-5 methoxy group | [6] |
| Typical Yield | 65.0% | [6] |
| Product Name | 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde | [6][7][8] |
| CAS Number | 58749-47-6 | [7][8] |
| Appearance | Solid | [9] |
| Molecular Formula | C₈H₇NO₅ | [6] |
Characterization and Validation
The identity and purity of the intermediate and final product must be confirmed through standard analytical techniques. The structures should be validated by comparing the obtained data with literature values.
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¹H-NMR Spectroscopy: To confirm the number and environment of protons. For the final product, the appearance of a hydroxyl proton signal and the disappearance of one methoxy signal are key indicators.
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Infrared (IR) Spectroscopy: To identify functional groups. Characteristic peaks for the hydroxyl (-OH), aldehyde (-CHO), nitro (-NO₂), and ether (C-O-C) groups should be present.
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Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
The successful synthesis yields 5-hydroxy-4-methoxy-2-nitrobenzaldehyde, a versatile building block ready for application in further synthetic endeavors.
References
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- Marques, C. A., et al. (2000). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
- Indian Patent No. 188336. "AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
- VERATRALDEHYDE.
- Fetscher, C. A. (1953).
- CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
- Wang, Y., et al. (2009). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde.
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- veratraldehyde, 120-14-9. The Good Scents Company.
- 6-Nitrover
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- Elucidation of the Complex Baylis-Hillman Reaction of 3-Methoxy-2-nitrobenzaldehyde with Methyl Vinyl Ketone. S. Afr. J. Chem.
- 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde. Chemsrc.
- 5-hydroxy-4-methoxy-2-nitro-benzaldehyde. ChemicalBook.
- Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by.
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